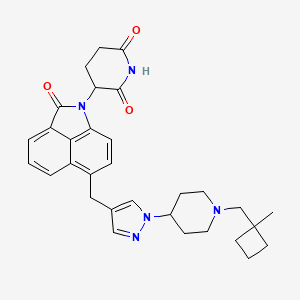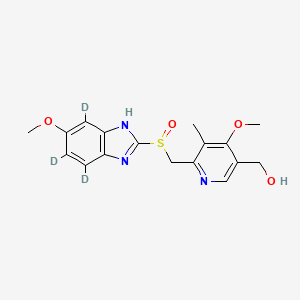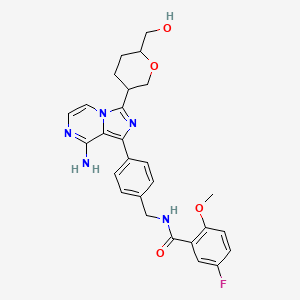
Btk-IN-12
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Btk-IN-12 is a small molecule inhibitor targeting Bruton’s tyrosine kinase (BTK), a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of B cells and other hematopoietic cells. BTK is involved in the proliferation, survival, and differentiation of B cells, making it a significant target for therapeutic interventions in various B-cell malignancies and autoimmune diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Btk-IN-12 involves multiple steps, including the formation of key intermediates and their subsequent coupling reactions.
Industrial Production Methods
Industrial production of this compound requires optimization of the synthetic route to ensure high yield and purity. This involves scaling up the reactions, optimizing reaction conditions such as temperature, pressure, and solvent choice, and implementing purification techniques like crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Btk-IN-12 undergoes several types of chemical reactions, including:
Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, copper iodide.
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation reactions may yield hydroxylated or ketone derivatives, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
Btk-IN-12 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study BTK-related signaling pathways and to develop new BTK inhibitors.
Biology: Employed in research to understand the role of BTK in B-cell development and function.
Medicine: Investigated for its therapeutic potential in treating B-cell malignancies such as chronic lymphocytic leukemia and autoimmune diseases like rheumatoid arthritis.
Industry: Utilized in the development of new pharmaceuticals targeting BTK .
Mechanism of Action
Btk-IN-12 exerts its effects by binding covalently to the cysteine residue (Cys-481) in the active site of BTK. This binding inhibits the kinase activity of BTK, preventing the phosphorylation of downstream signaling molecules and ultimately blocking the signaling pathways that promote B-cell proliferation and survival. The inhibition of BTK activity leads to reduced B-cell activation and proliferation, making this compound an effective therapeutic agent for B-cell malignancies and autoimmune diseases .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Btk-IN-12 include other BTK inhibitors such as:
Ibrutinib: The first FDA-approved BTK inhibitor, used to treat various B-cell malignancies.
Acalabrutinib: A second-generation BTK inhibitor with improved selectivity and reduced off-target effects.
Zanubrutinib: Another second-generation BTK inhibitor with enhanced potency and selectivity.
Orelabrutinib: A newer BTK inhibitor with a favorable safety profile and efficacy in clinical trials .
Uniqueness of this compound
This compound is unique due to its specific binding affinity and selectivity for BTK, which minimizes off-target effects and enhances its therapeutic potential. Additionally, its chemical structure allows for modifications that can further improve its pharmacokinetic properties and efficacy .
Properties
Molecular Formula |
C27H28FN5O4 |
|---|---|
Molecular Weight |
505.5 g/mol |
IUPAC Name |
N-[[4-[8-amino-3-[6-(hydroxymethyl)oxan-3-yl]imidazo[1,5-a]pyrazin-1-yl]phenyl]methyl]-5-fluoro-2-methoxybenzamide |
InChI |
InChI=1S/C27H28FN5O4/c1-36-22-9-7-19(28)12-21(22)27(35)31-13-16-2-4-17(5-3-16)23-24-25(29)30-10-11-33(24)26(32-23)18-6-8-20(14-34)37-15-18/h2-5,7,9-12,18,20,34H,6,8,13-15H2,1H3,(H2,29,30)(H,31,35) |
InChI Key |
ZIDSHDSDYPAALX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)F)C(=O)NCC2=CC=C(C=C2)C3=C4C(=NC=CN4C(=N3)C5CCC(OC5)CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![D-Phenylalanine, N-[N-[(1,1-dimethylethoxy)carbonyl]-D-leucyl]-, phenylmethyl ester](/img/structure/B12410926.png)
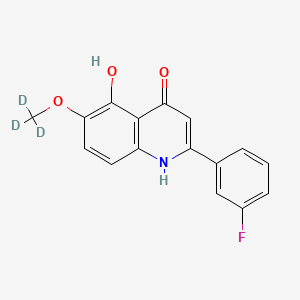
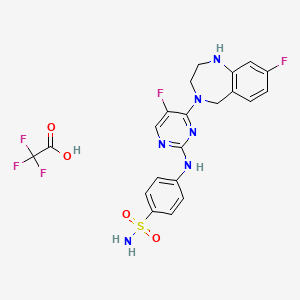
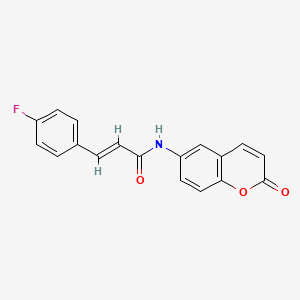
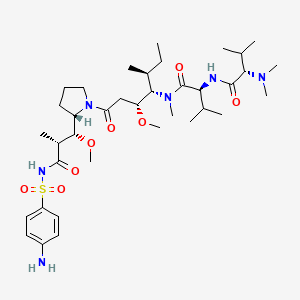
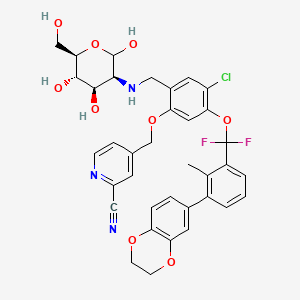
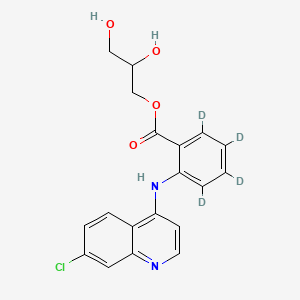
![2-(3-Chloro-phenyl)-benzo[h]chromen-4-one](/img/structure/B12410958.png)
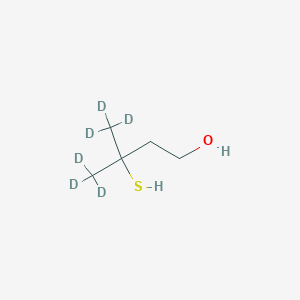
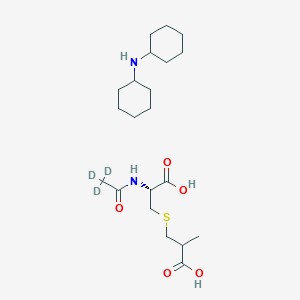
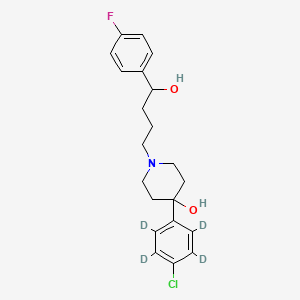
![N-[5-(4-chlorophenyl)-3,4-dihydroxyfuran-2-yl]ethanesulfonamide](/img/structure/B12410972.png)
